molecular formula C16H14FN3OS2 B6557979 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1040652-04-7

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6557979
CAS No.: 1040652-04-7
M. Wt: 347.4 g/mol
InChI Key: ULQWEHSLMOGFIT-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenylamino group and at position 4 with an acetamide moiety. The acetamide is further functionalized with a thiophen-2-ylmethyl group. Its molecular formula is C₁₇H₁₅FN₄OS₂, with a molecular weight of 390.45 g/mol.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-11-3-5-12(6-4-11)19-16-20-13(10-23-16)8-15(21)18-9-14-2-1-7-22-14/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQWEHSLMOGFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H14FN3OS\text{C}_{14}\text{H}_{14}\text{FN}_3\text{OS}

IUPAC Name

The IUPAC name for this compound is This compound .

Synthesis

The synthesis typically involves the reaction of 4-fluoroaniline with a thiazole derivative. Common methods include:

  • Suzuki–Miyaura coupling reaction : A palladium-catalyzed cross-coupling reaction.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, inhibiting enzymes or receptors involved in various cellular processes. For example, it may inhibit bacterial enzymes leading to antimicrobial effects or interfere with pathways associated with cancer cell proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The specific compound has shown effectiveness against various bacteria and fungi, likely due to its ability to disrupt microbial cellular functions.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

Results from these studies indicate significant antiproliferative effects, as shown in Table 1.

Cell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis
MDA-MB-2310.95G2/M phase arrest

Anti-inflammatory Activity

The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for therapeutic applications in diseases characterized by excessive inflammation.

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative activity of the compound on various tumor cell lines. The results indicated a strong correlation between concentration and cell viability reduction. The apoptosis rate increased significantly with higher doses, highlighting its potential as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment led to an increase in apoptotic cells, suggesting that it triggers intrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups. A comparison with related compounds is summarized in Table 2.

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
4-Fluorophenyl Thiazole DerivativeModerateHighFluorine substitution enhances stability
2-Aminothiazole DerivativeLowModerateLacks fluorine substitution
Target Compound High High Unique combination of thiazole and thiophene

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their distinguishing features, and reported activities:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Reported Activity / Use Source (Evidence ID)
Target Compound 1,3-Thiazole 2-(4-Fluorophenyl)amino; 4-[N-(thiophen-2-ylmethyl)acetamide] 390.45 N/A (structural focus)
GSK1570606A 1,3-Thiazole 2-(4-Fluorophenyl); 4-[N-(4-pyridin-2-yl)acetamide] ~380.43 (estimated) Not specified (MolPort database)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide 4-Bromophenyl; 2-thienyl 294.17 Antimycobacterial activity
N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole + sulfanyl 4-Fluorophenyl; sulfanyl bridge; carbamoyl linkage 448.45 Structural focus (no activity reported)
Compound 1c () Acetamide 2-(4-Fluorophenyl)-N-(4-fluorophenylcarbamoyl) 302.28 Anticancer (molecular docking study)
UCM924 Ethylacetamide N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl} 407.28 Sleep-inducing, antinociceptive (rodent studies)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole 4-Ethyl; 5-thiophen-2-yl; sulfanyl linker 403.49 Kinase inhibition (database annotation)

Key Structural Differences and Implications

Core Heterocycle Variations: The 1,3-thiazole core in the target compound and GSK1570606A is associated with metabolic stability and hydrogen-bonding capacity, whereas 1,2,4-triazole derivatives (e.g., ) often exhibit enhanced π-π stacking interactions for kinase binding .

Substituent Effects :

  • Fluorophenyl groups enhance lipophilicity and bioavailability compared to bromophenyl () or methoxyphenyl analogs .
  • Thiophenemethyl vs. Pyridinyl : The thiophene moiety in the target compound may improve CNS penetration compared to pyridinyl (GSK1570606A), which could increase polarity .

Pharmacological Diversity :

  • Antimycobacterial activity in ’s compound highlights the role of thiophene-acetamide motifs in targeting bacterial membranes .
  • Triazole-containing analogs () are frequently explored in kinase inhibition due to their planar structure and metal-binding capacity .

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